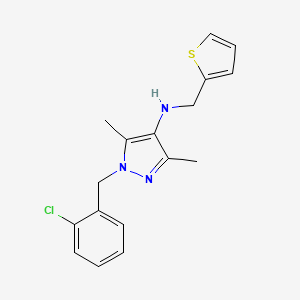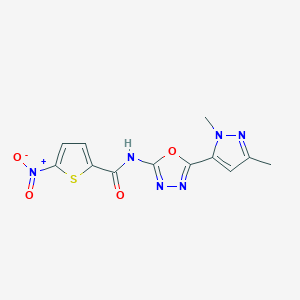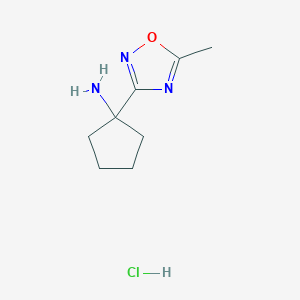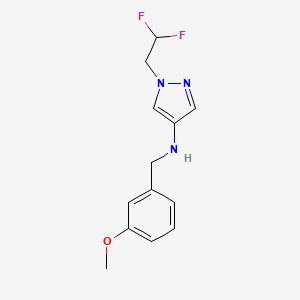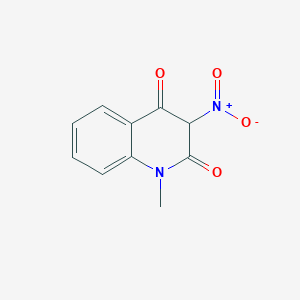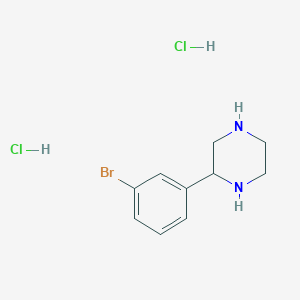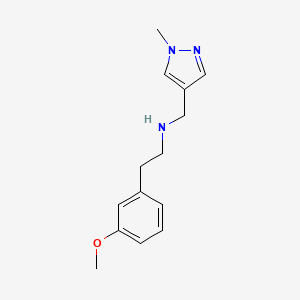
2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine
Descripción general
Descripción
The compound “2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine” is a complex organic molecule. It consists of a methoxyphenyl group (a phenyl ring with a methoxy substituent), a methylpyrazolyl group (a pyrazole ring with a methyl substituent), and an ethanamine group (a two-carbon chain with an amine substituent) .
Molecular Structure Analysis
The molecular structure of this compound is determined by its constituent groups. The methoxyphenyl and methylpyrazolyl groups are aromatic, contributing to the compound’s stability. The ethanamine group contains a primary amine, which can participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. The amine group could participate in acid-base reactions, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its boiling point is predicted to be 389.9±37.0 °C, and its density is predicted to be 1.17±0.1 g/cm3 at 20 °C and 760 Torr .Aplicaciones Científicas De Investigación
Reactivity and Complex Formation
The study by Ding et al. (2011) explored the reactivity of bis(pyrazol-1-yl)methanes functionalized by 2-methoxyphenyl groups, revealing the formation of complexes through reactions with W(CO)5THF. The research demonstrated the potential of these compounds in forming structurally interesting metal-organic frameworks and complexes, which could have implications for catalysis and materials science (Ding, Cheng, Yang, Song, & Tang, 2011).
Synthesis of Biologically Active Compounds
Another study focused on the synthesis of 3-phenyl-1H-pyrazole derivatives, which are important intermediates for creating biologically active compounds. This research outlined an optimized synthetic route for these derivatives, suggesting their potential in developing new therapeutic agents (Liu, Xu, & Xiong, 2017).
Structural and Supramolecular Chemistry
Research on hydrogen-bonded chains in pyrazole derivatives highlighted the significance of these compounds in the study of molecular and supramolecular structures. Such studies contribute to the understanding of molecular interactions and can guide the design of new molecular assemblies (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Antifungal and Antibacterial Properties
Fedotov et al. (2022) investigated the synthesis and properties of triazolo[3,4-b][1,3,4]thiadiazoles with pyrazole fragments, identifying potential antifungal activity through molecular docking studies. This suggests that compounds related to "2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine" might have applications in developing new antifungal agents (Fedotov, Hotsulia, & Panasenko, 2022).
Nucleic Acid Interaction and Biological Activity
Kumar et al. (2012) synthesized Cu(II) complexes with tridentate ligands showing DNA binding propensity and nuclease activity, along with moderate cytotoxicity against cancer cell lines. This illustrates the potential of such compounds in biomedical research, particularly in understanding DNA interactions and exploring anticancer properties (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17-11-13(10-16-17)9-15-7-6-12-4-3-5-14(8-12)18-2/h3-5,8,10-11,15H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDYNIMUWXJAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3216706.png)


![1-[(1,3-benzodioxol-5-yloxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B3216720.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3216727.png)

![2,5-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]furan-3-carboxamide](/img/structure/B3216739.png)
![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B3216747.png)
